Antanal 2
Description
Antanal 2 is a synthetic compound known for its selective antagonist activity at the mu-opioid receptor in the gastrointestinal tract . This compound has garnered attention due to its potential therapeutic applications, particularly in the treatment of gastrointestinal disorders.
Properties
Molecular Formula |
C38H43N5O5 |
|---|---|
Molecular Weight |
649.8 g/mol |
IUPAC Name |
(2R)-1-[(2S)-2-amino-3-(4-hydroxy-2,6-dimethylphenyl)propanoyl]-N-[(2S)-1-[[(2R)-1-amino-3-naphthalen-2-yl-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C38H43N5O5/c1-23-17-29(44)18-24(2)30(23)22-31(39)38(48)43-16-8-13-34(43)37(47)42-33(20-25-9-4-3-5-10-25)36(46)41-32(35(40)45)21-26-14-15-27-11-6-7-12-28(27)19-26/h3-7,9-12,14-15,17-19,31-34,44H,8,13,16,20-22,39H2,1-2H3,(H2,40,45)(H,41,46)(H,42,47)/t31-,32+,33-,34+/m0/s1 |
InChI Key |
XQWLHPWPDQSALN-GJZXTFMBSA-N |
Isomeric SMILES |
CC1=CC(=CC(=C1C[C@@H](C(=O)N2CCC[C@@H]2C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N[C@H](CC4=CC5=CC=CC=C5C=C4)C(=O)N)N)C)O |
Canonical SMILES |
CC1=CC(=CC(=C1CC(C(=O)N2CCCC2C(=O)NC(CC3=CC=CC=C3)C(=O)NC(CC4=CC5=CC=CC=C5C=C4)C(=O)N)N)C)O |
Origin of Product |
United States |
Preparation Methods
The preparation of Antanal 2 involves several synthetic routes. One common method includes the use of heteroaromatic ring-containing alkynyl compounds . The synthesis typically involves the following steps:
Formation of the heteroaromatic ring: This step involves the cyclization of appropriate precursors under controlled conditions.
Introduction of the alkynyl group: This is achieved through a series of reactions, including halogenation and subsequent coupling with an alkynyl reagent.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain this compound in its pure form.
Industrial production methods often involve scaling up these synthetic routes while ensuring the consistency and purity of the final product.
Chemical Reactions Analysis
Reaction Kinetics and Mechanism
For any compound, understanding reaction kinetics involves determining the rate law and order. The search results highlight methods like time-ratio tables to calculate reaction order (n) using integrated rate laws . For example:
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First-order reactions :
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Second-order reactions :
Data tables (e.g., Table I in ) provide ratios of reaction times () for different extents of reaction () to identify order without subjective fitting.
Catalyst Stability and Functionalization
Studies on catalysts like CeO₂/ZrO₂ composites ( ) demonstrate how reaction conditions (e.g., temperature, gas composition) affect stability. For "Antanal 2," analogous approaches could include:
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Model catalysts : Using shape-controlled nanoparticles to study structure-sensitive properties.
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Kinetic modeling : Quasi-steady-state approaches to predict chlorination or deactivation.
Reaction Monitoring Techniques
Terahertz rotational spectroscopy ( ) enables real-time tracking of gas-phase reactants (e.g., OCS decomposition on AlNC catalysts). For "this compound," similar methods could monitor intermediates or products, such as:
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Isotopic analysis : Distinguishing between isotopologues (e.g., CO vs. CO) to map reaction pathways.
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Adsorption/desorption : Studying surface interactions via TPD (temperature-programmed desorption) experiments.
Neutralization and Acid-Base Reactions
The Flinn Scientific data tables ( ) illustrate balanced equations for neutralization (e.g., antacid reactions):
Example :
For "this compound," analogous tables could compare acid/base interactions or precipitation reactions.
Reaction Classification and Balancing
Standard reaction types (synthesis, decomposition, displacement) are critical for categorizing "this compound" reactions. For instance:
Research Findings and Data Tables
While no direct data exists for "this compound," analogous studies provide frameworks for analysis:
Scientific Research Applications
Antanal 2 has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study the behavior of mu-opioid receptor antagonists.
Biology: It is used in research to understand the physiological and pharmacological roles of the mu-opioid receptor in the gastrointestinal tract.
Industry: It is used in the development of new drugs targeting the mu-opioid receptor.
Mechanism of Action
Antanal 2 exerts its effects by selectively binding to the mu-opioid receptor in the gastrointestinal tract . This binding inhibits the receptor’s activity, leading to a reduction in gastrointestinal motility and alleviation of abdominal pain. The molecular targets involved include the mu-opioid receptor and associated signaling pathways.
Comparison with Similar Compounds
Antanal 2 is unique in its selective antagonist activity at the mu-opioid receptor. Similar compounds include:
Antanal 1: Another mu-opioid receptor antagonist with similar properties.
Antanal 2A: A derivative of this compound with slight modifications in its chemical structure.
Compared to these compounds, this compound has shown superior efficacy in preclinical studies, making it a promising candidate for further development.
Q & A
How to formulate a research question for studying Antanal 2 in preclinical models?
- Methodological Answer : Begin with a systematic literature review to identify gaps in pharmacokinetic or mechanistic studies of this compound. Use frameworks like PICOT (Population, Intervention, Comparison, Outcome, Time) to structure the question. For example: "How does this compound modulate [specific pathway] in [cell type/animal model], and how does this compare to existing inhibitors?" Ensure the question is testable through hypothesis-driven experiments, such as dose-response assays or genetic knockdowns .
Q. What experimental design principles apply to in vitro studies of this compound?
- Methodological Answer :
- Variables : Define independent (e.g., this compound concentration, exposure time) and dependent variables (e.g., apoptosis rate, protein expression).
- Controls : Include positive/negative controls (e.g., known pathway inhibitors, vehicle-only treatments).
- Replication : Use triplicate samples and independent experimental repeats to address biological variability.
- Validation : Confirm results with orthogonal methods (e.g., Western blotting alongside flow cytometry) .
Q. How to conduct a rigorous literature review for this compound-related hypotheses?
- Methodological Answer :
- Databases : Prioritize PubMed, Scopus, and Web of Science, using Boolean operators (e.g., "this compound AND [pathway] NOT review").
- Inclusion/Exclusion Criteria : Filter studies by relevance (e.g., in vivo data > computational models) and quality (e.g., peer-reviewed journals, high-impact factors).
- Synthesis : Map contradictions (e.g., conflicting efficacy reports across species) and identify methodological disparities (e.g., dosing regimens) as potential research avenues .
Advanced Research Questions
Q. How to resolve contradictions in this compound’s mechanism of action across studies?
- Methodological Answer :
- Source Analysis : Compare experimental conditions (e.g., cell lines, assay protocols) from conflicting studies. For example, discrepancies in IC50 values may arise from differences in serum concentrations during assays.
- Meta-Analysis : Pool raw data (if available) to assess effect sizes statistically.
- Hypothesis Testing : Design experiments to isolate variables (e.g., test this compound under standardized conditions in multiple cell lines) .
Q. What advanced statistical methods are suitable for analyzing nonlinear dose-response data for this compound?
- Methodological Answer :
- Model Fitting : Use nonlinear regression (e.g., sigmoidal curves) with tools like GraphPad Prism or R packages (drc).
- Outlier Handling : Apply robust statistical methods (e.g., ROUT method) to minimize bias.
- Multivariate Analysis : For multi-parameter datasets (e.g., transcriptomics + proteomics), employ PCA or machine learning clustering to identify covarying factors .
Q. How to design interdisciplinary studies integrating this compound’s chemical properties with biological outcomes?
- Methodological Answer :
- Collaborative Frameworks : Combine structural biology (e.g., molecular docking simulations) with functional assays (e.g., CRISPR screens) to link this compound’s stereochemistry to target engagement.
- Data Integration : Use systems biology platforms (e.g., Cytoscape) to map interactions between this compound and downstream effectors .
Q. What ethical and reproducibility standards apply to in vivo studies of this compound?
- Methodological Answer :
- Ethical Compliance : Follow ARRIVE 2.0 guidelines for animal studies, including randomization, blinding, and power analysis for sample size determination.
- Data Transparency : Pre-register protocols on platforms like OSF and share raw data in repositories (e.g., Figshare) .
Q. How to synthesize contradictory findings into a unified model for this compound’s therapeutic potential?
- Methodological Answer :
- Contradiction Mapping : Categorize discrepancies by type (e.g., methodological, contextual) using matrices (Table 1).
- Unifying Hypotheses : Propose models that account for contextual variability (e.g., tissue-specific metabolic activation of this compound).
- Validation : Use translational models (e.g., patient-derived organoids) to test unified hypotheses .
Q. Table 1: Framework for Analyzing Contradictions in this compound Studies
| Contradiction Type | Example | Resolution Strategy |
|---|---|---|
| Methodological | Varied assay protocols | Standardize experimental conditions |
| Contextual | Species-specific metabolic pathways | Cross-species comparative studies |
| Analytical | Statistical vs. qualitative focus | Multimethod validation |
Q. Key Considerations for Researchers :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
